molecular formula C5H4Br2N4 B6361746 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile;  95% CAS No. 1240571-65-6

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile; 95%

Cat. No. B6361746
CAS RN: 1240571-65-6
M. Wt: 279.92 g/mol
InChI Key: MKMSRFKPWJRYQG-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains bromine atoms and a nitrile group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various reagents . The synthesis process has been improved to address issues such as low yield and poor regioselectivity . Key concepts in the synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .


Molecular Structure Analysis

The molecular structure of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can be represented by the SMILES string Brc1n[nH]c(Br)n1, as provided by Sigma-Aldrich . The compound has a molecular weight of 226.86 .

Scientific Research Applications

Synthesis and Applications in Material Science

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives have diverse applications in the field of material science and organic synthesis. For instance, dibromo-triazoles have been used as precursors in the synthesis of amino derivatives through amination with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (H.-X. Yu et al., 2014). Additionally, functionalized triazoles have been incorporated into metal-organic frameworks (MOFs), demonstrating their utility in the design of new materials with potential applications in catalysis and gas storage (G. A. Senchyk et al., 2013).

Antimicrobial and Antifungal Activities

Compounds derived from 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown significant biological activities. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some compounds exhibiting excellent anticonvulsant activity (A. Rajasekaran et al., 2006). These findings highlight the potential of triazole derivatives in developing new therapeutic agents.

Energetic Materials and Explosives

The triazole ring, known for its high nitrogen content and heat of formation, has been explored for the development of energetic materials. Salts of trinitromethyl-substituted triazoles represent a new class of highly dense energetic materials with promising detonation properties and thermal stability, which could surpass traditional explosives like RDX in performance (Venugopal Thottempudi & J. Shreeve, 2011).

Therapeutic Applications

Beyond material science and energetic materials, derivatives of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown potential in therapeutic applications. The synthesis of various 1,2,4-triazole derivatives indicates their utility in addressing significant health issues like cancer, showcasing their antifungal, antidepressant, and especially anticancer properties (А. Rud et al., 2016).

Safety and Hazards

The safety and hazards associated with 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile are not specified in the search results. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the use and study of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile are not specified in the search results. Given its structural features, it may have potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMSRFKPWJRYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=NC(=N1)Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile

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